Ceramic Polishing: Surface Finish vs. Aluminum Oxide
In magnetic float polishing of silicon nitride (Si₃N₄) balls, Chromium(III) Oxide abrasive delivers both a higher material removal rate and a smoother final surface compared to Aluminum Oxide (Al₂O₃) abrasive, despite the two having nearly identical hardness. Quantitative tests showed a 30-50% higher removal rate and significantly fewer pits on the chromium oxide polished surface [1]. The improvement is attributed to a chemo-mechanical effect where Cr₂O₃ catalyzes the oxidation of Si₃N₄, a mechanism absent in purely mechanical abrasion with Al₂O₃ [1].
| Evidence Dimension | Material Removal Rate and Surface Quality |
|---|---|
| Target Compound Data | Higher removal rate (30-50% increase reported) and smoother surface with fewer pits |
| Comparator Or Baseline | Aluminum Oxide (Al₂O₃) abrasive of comparable initial hardness |
| Quantified Difference | 30-50% higher removal rate; qualitative superiority in surface finish (fewer brittle fracture pits) |
| Conditions | Magnetic float polishing of Si₃N₄ balls; Journal of Tribology, 1996 |
Why This Matters
For manufacturers of advanced ceramic components (e.g., bearing balls), this translates to reduced processing time and higher yield due to lower defect rates, directly lowering the cost per component.
- [1] R. Komanduri, N. Umehara, M. Raghunandan. On the Possibility of Chemo-Mechanical Action in Magnetic Float Polishing of Silicon Nitride. Journal of Tribology, 1996, 118(4), 721-727. View Source
